5,6-dihydroxy-2H-1,3-benzoxathiol-2-one
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Overview
Description
5,6-Dihydroxy-2H-1,3-benzoxathiol-2-one is a heterocyclic compound with the molecular formula C7H4O4S. It is characterized by the presence of both hydroxyl groups and a benzoxathiol ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with suitable oxidizing agents to form the benzoxathiol ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Ethers and esters
Scientific Research Applications
5,6-Dihydroxy-2H-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the synthesis of heterocycle-phosphor esters with potential antimicrobial activity
Mechanism of Action
The mechanism of action of 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzoxathiol ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,3-benzoxathiol-2-one
- 5,6-Dihydroxy-2-phenyl-1-benzofuran-3(2H)-one
Uniqueness
5,6-Dihydroxy-2H-1,3-benzoxathiol-2-one is unique due to the presence of both hydroxyl groups and a benzoxathiol ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dihydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O4S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,8-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEMIQVVCZRAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)S2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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